molecular formula C8H4ClF3O2 B12442128 3-Chloro-2-(trifluoromethoxy)benzaldehyde

3-Chloro-2-(trifluoromethoxy)benzaldehyde

Cat. No.: B12442128
M. Wt: 224.56 g/mol
InChI Key: PAUNWKFFCSNGIB-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H4ClF3O2 It is characterized by the presence of a trifluoromethoxy group (-OCF3) and a chlorine atom attached to a benzene ring, along with an aldehyde functional group (-CHO)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the benzene ring, followed by the formation of the aldehyde group. One common method involves the following steps:

    Nitration and Reduction: The starting material, 3-chloro-2-nitrobenzaldehyde, is subjected to nitration to introduce the nitro group. This is followed by reduction to convert the nitro group to an amine.

    Trifluoromethoxylation: The amine is then reacted with trifluoromethanol in the presence of a suitable catalyst to introduce the trifluoromethoxy group.

    Oxidation: Finally, the amine is oxidized to form the aldehyde group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom and the trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Chloro-2-(trifluoromethoxy)benzoic acid.

    Reduction: 3-Chloro-2-(trifluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(trifluoromethoxy)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethoxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethoxy)benzaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.

    3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a fluorine atom instead of the trifluoromethoxy group, leading to different chemical behavior.

    4-Chloro-3-(trifluoromethyl)benzaldehyde: The position of the chlorine and trifluoromethyl groups affects its reactivity and applications.

Uniqueness

3-Chloro-2-(trifluoromethoxy)benzaldehyde is unique due to the combination of the trifluoromethoxy group and the chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

3-chloro-2-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H4ClF3O2/c9-6-3-1-2-5(4-13)7(6)14-8(10,11)12/h1-4H

InChI Key

PAUNWKFFCSNGIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)C=O

Origin of Product

United States

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